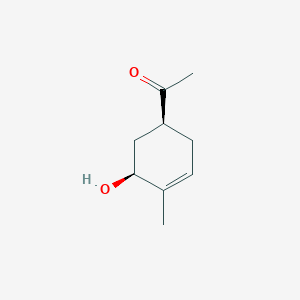

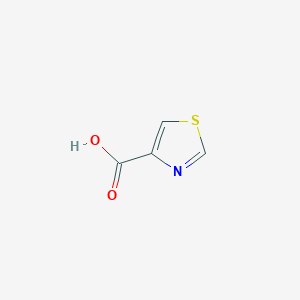

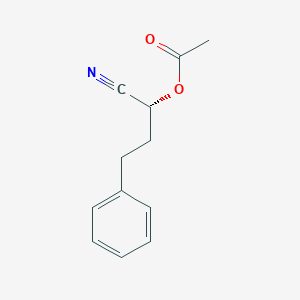

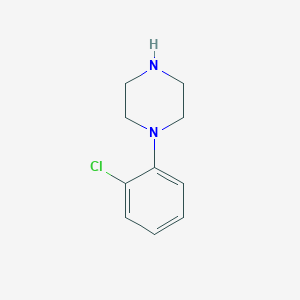

![molecular formula C17H26O4S B141535 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran CAS No. 93748-47-1](/img/structure/B141535.png)

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a chemical compound with the molecular formula C₁₇H₂₆O₄S . It appears as a colorless liquid .

Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 326.45 . It is soluble in chloroform, dichloromethane, and ethyl acetate .Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

The compound is related to the 2H-Pyran family . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are synthesized through various methods, including Knoevenagel, propargyl Claisen, and cycloisomerization .

Anti-Cancer Agents

The compound has potential applications in the field of cancer research . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are similar in structure to the compound , have shown high anti-tumor activity . These compounds have demonstrated moderate to excellent antiproliferative activity against cancer cells .

Photoinitiators

The compound, particularly the benzenesulfonyl part, has been used in the synthesis of eco-friendly, efficient, cost-effective free radical photoinitiators . When exposed to UV light, the product rapidly generates free radicals, demonstrating significantly improved photoinitiation performance compared to commercial BP .

Palladium-Catalysed Direct Arylations

The benzenesulfonyl part of the compound can be used in palladium-catalysed direct arylations of thiophenes . This reaction allows regioselective access to β-arylated thiophenes .

Analytical Standards

The compound can be used as a reference standard in analytical chemistry . Reference standards are used to ensure the accuracy and reliability of analytical results, which is crucial in scientific research and quality control .

Drug Design and Synthesis

The compound’s structure suggests potential applications in drug design and synthesis. The presence of the benzenesulfonyl group, which is considered a pharmacophore of some antitumor drugs, suggests that the compound could be used as a starting point for the design and synthesis of new therapeutic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLVDRBXXXGMES-LBAUFKAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

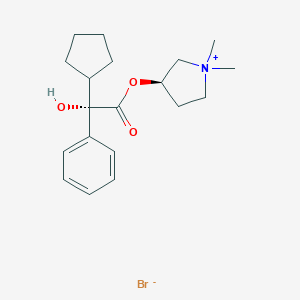

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)